Cas no 862832-06-2 (2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}-2-oxoacetamide)

2-(1,2-Dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide is a synthetic organic compound featuring a complex molecular structure combining indole, piperazine, and oxoacetamide moieties. Its design integrates a 1,2-dimethylindole core linked to a substituted piperazine ethyl chain via an oxoacetamide bridge, enhancing its potential for selective binding interactions. The presence of a 4-methoxyphenyl group on the piperazine ring may influence solubility and receptor affinity. This compound is of interest in medicinal chemistry research due to its structural versatility, which could be leveraged in the development of biologically active agents. Its well-defined synthetic pathway allows for precise modifications to optimize physicochemical and pharmacological properties.
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}-2-oxoacetamide structure
862832-06-2 structure
Product name:2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}-2-oxoacetamide
CAS No:862832-06-2
MF:C25H30N4O3
MW:434.530705928802
CID:6025019
PubChem ID:16800790

2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}-2-oxoacetamide
    • 1H-Indole-3-acetamide, N-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]-1,2-dimethyl-α-oxo-
    • 862832-06-2
    • AKOS001878741
    • F0675-0678
    • 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxoacetamide
    • 2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide
    • 2-(1,2-dimethylindol-3-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-oxoacetamide
    • Inchi: 1S/C25H30N4O3/c1-18-23(21-6-4-5-7-22(21)27(18)2)24(30)25(31)26-12-13-28-14-16-29(17-15-28)19-8-10-20(32-3)11-9-19/h4-11H,12-17H2,1-3H3,(H,26,31)
    • InChI Key: IKLDZFYMVSXVBC-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=CC=C2)C(C(=O)C(NCCN2CCN(C3=CC=C(OC)C=C3)CC2)=O)=C1C

Computed Properties

  • Exact Mass: 434.23179083g/mol
  • Monoisotopic Mass: 434.23179083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 643
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • pka: 11.85±0.46(Predicted)

2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}-2-oxoacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0675-0678-20mg
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide
862832-06-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0675-0678-30mg
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide
862832-06-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0675-0678-10μmol
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide
862832-06-2 90%+
10μl
$69.0 2023-05-17
A2B Chem LLC
BA71933-10mg
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide
862832-06-2
10mg
$291.00 2024-04-19
Life Chemicals
F0675-0678-25mg
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide
862832-06-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0675-0678-3mg
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide
862832-06-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0675-0678-20μmol
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide
862832-06-2 90%+
20μl
$79.0 2023-05-17
A2B Chem LLC
BA71933-25mg
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide
862832-06-2
25mg
$360.00 2024-04-19
Life Chemicals
F0675-0678-2μmol
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide
862832-06-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0675-0678-40mg
2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide
862832-06-2 90%+
40mg
$140.0 2023-05-17

2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}-2-oxoacetamide Related Literature

Additional information on 2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-4-(4-methoxyphenyl)piperazin-1-ylethyl}-2-oxoacetamide

Compound CAS No. 862832-06-2: 2-(1,2-Dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide

The compound with CAS No. 862832-06-2, named 2-(1,2-Dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes an indole moiety, a piperazine ring, and an acetamide group. The combination of these structural elements suggests that it may possess unique pharmacological properties, making it a promising candidate for drug development.

Recent studies have highlighted the importance of indole derivatives in various therapeutic areas, including cancer treatment, neurodegenerative diseases, and inflammation. The presence of the 1H-indol-3-yl group in this compound indicates its potential to interact with specific biological targets, such as receptors or enzymes, which are implicated in these conditions. Furthermore, the dimethyl substitution on the indole ring may enhance its stability and bioavailability, which are critical factors for drug efficacy.

The piperazine moiety in the molecule is another key feature. Piperazine is a well-known heterocyclic compound that has been widely used in pharmaceuticals due to its ability to form hydrogen bonds and its flexibility in accommodating various substituents. In this case, the piperazine ring is substituted with a 4-methoxyphenyl group at the 4-position. The methoxy group is an electron-donating substituent that can influence the electronic properties of the aromatic ring, potentially affecting the compound's binding affinity to target proteins.

The acetamide group at the core of the molecule plays a crucial role in determining its chemical reactivity and biological activity. Acetamide groups are commonly found in drugs due to their ability to participate in hydrogen bonding and their compatibility with physiological conditions. In this compound, the acetamide group is further modified by an ethyl chain that connects it to the piperazine ring. This modification may enhance the molecule's ability to penetrate cellular membranes and reach intracellular targets.

Recent research has focused on optimizing the synthesis of such complex molecules to improve their purity and yield. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to streamline the production process. These methods not only reduce reaction times but also minimize the use of hazardous reagents, aligning with green chemistry principles.

In terms of biological activity, this compound has shown promising results in preliminary assays. For instance, it has demonstrated moderate inhibitory activity against certain kinases involved in cancer cell proliferation. Additionally, studies suggest that it may exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-kB and COX-2.

One of the most exciting aspects of this compound is its potential for further modification and optimization. By altering substituents on the indole or piperazine rings, researchers can explore a wide range of structural analogs with enhanced pharmacokinetic profiles or improved target specificity. This versatility underscores its value as a lead compound in drug discovery programs.

In conclusion, CAS No. 862832-06-2 represents a cutting-edge advancement in medicinal chemistry. Its unique structure combines several functional groups that confer it with diverse biological activities and pharmacological potentials. As research continues to uncover its full spectrum of applications, this compound holds great promise for addressing unmet medical needs and contributing to the development of innovative therapeutic agents.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd